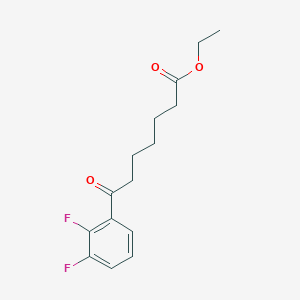Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate
CAS No.: 898753-02-1
Cat. No.: VC2292584
Molecular Formula: C15H18F2O3
Molecular Weight: 284.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898753-02-1 |
|---|---|
| Molecular Formula | C15H18F2O3 |
| Molecular Weight | 284.3 g/mol |
| IUPAC Name | ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate |
| Standard InChI | InChI=1S/C15H18F2O3/c1-2-20-14(19)10-5-3-4-9-13(18)11-7-6-8-12(16)15(11)17/h6-8H,2-5,9-10H2,1H3 |
| Standard InChI Key | SKSNHMWUAYOCRY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)F)F |
| Canonical SMILES | CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)F)F |
Introduction
Chemical Structure and Identification
Molecular Structure and Nomenclature
Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate is a medium-sized organic molecule featuring several key functional groups. Its structure consists of a 2,3-difluorophenyl group attached to a ketone, which is connected to a five-carbon aliphatic chain terminated by an ethyl ester group. The systematic IUPAC name correctly identifies the compound as having a seven-carbon chain (heptanoate) with a ketone (oxo) at position 7 and a 2,3-difluorophenyl substituent .
Chemical Identifiers
The compound can be identified through various chemical registry systems and identifiers, which are essential for research and regulatory purposes. The primary identifiers for Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate are listed in Table 1.
Table 1: Chemical Identifiers of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 898753-02-1 |
| Molecular Formula | C₁₅H₁₈F₂O₃ |
| Molecular Weight | 284.3 g/mol |
| Synonyms | Benzeneheptanoic acid, 2,3-difluoro-ζ-oxo-, ethyl ester |
Physicochemical Properties
Physical Properties
The physical properties of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate are crucial for understanding its behavior in various experimental and practical applications. Table 2 summarizes the known physical properties of this compound.
Table 2: Physical Properties of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate
| Property | Value | Method |
|---|---|---|
| Boiling Point | 362.1 ± 32.0 °C | Predicted |
| Density | 1.144 ± 0.06 g/cm³ | Predicted |
| Physical State | Liquid (presumed at room temperature) | Based on similar compounds |
| Solubility | Limited solubility in water; Soluble in organic solvents | Inferred from structure |
The relatively high boiling point is characteristic of compounds with similar molecular weight and functional groups, while the density is typical for fluorinated organic compounds .
Chemical Properties
Based on its structural features, Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate is expected to exhibit certain chemical properties that influence its reactivity and potential applications:
The presence of fluorine atoms enhances metabolic stability when compared to non-fluorinated analogues, making such compounds of particular interest in medicinal chemistry research.
Synthesis and Preparation Methods
Reaction Conditions
The optimal reaction conditions for synthesizing Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate would likely require:
-
Anhydrous conditions to prevent undesired hydrolysis of reactive intermediates.
-
Moderate to low temperatures (0-25°C) during the addition of reactive reagents to control selectivity.
-
Appropriate purification techniques such as column chromatography or recrystallization to obtain the pure compound.
By analogy with related fluorophenyl esters, yields in the range of 70-90% might be achievable under optimized conditions .
Structural Relationships and Analogues
Related Compounds
Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate belongs to a family of structurally related compounds that differ in the substitution pattern of the aromatic ring. Table 3 presents a comparison between this compound and several structurally related analogues.
Table 3: Comparison of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate | 898753-02-1 | C₁₅H₁₈F₂O₃ | 284.3 | Reference compound |
| Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate | 898753-20-3 | C₁₅H₁₈F₂O₃ | 284.3 | Different fluorine positions (2,5 vs 2,3) |
| Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate | 122115-57-5 | C₁₅H₁₉FO₃ | 266.31 | Single fluorine at position 3 |
| Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | 898777-91-8 | C₁₅H₁₈Cl₂O₃ | 317.2 | Chlorine atoms instead of fluorine |
This comparison highlights the subtle structural variations across this class of compounds, which can significantly influence their physical properties and potential applications .
Structure-Activity Relationships
The position and number of fluorine atoms on the phenyl ring can substantially affect the compound's properties:
-
Electron-withdrawing effects: The 2,3-difluoro substitution pattern creates a unique electronic environment that differs from other difluoro isomers like the 2,5-substituted variant.
-
Metabolic stability: Fluorine substitution, particularly at the ortho position (position 2), can block metabolic oxidation, potentially increasing the compound's half-life in biological systems.
-
Binding affinity: The size and electronegativity of fluorine atoms create distinctive electronic and steric properties that may influence binding interactions with biological targets.
These structure-activity relationships are important considerations for researchers developing new compounds with targeted properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume